3-(2-chlorophenyl)-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O3/c1-11-16(17(22-29-11)14-5-3-4-6-15(14)20)18(27)21-12-7-9-13(10-8-12)26-19(28)25(2)23-24-26/h3-10H,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTDVDFGJGUMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-4-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and tetrazole moieties enhances its chemical reactivity and biological profile.
Structural Formula
Key Functional Groups
- Isoxazole : Known for anti-inflammatory and antimicrobial properties.
- Tetrazole : Associated with anticonvulsant and antihypertensive activities.
- Chlorophenyl : Enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Properties
Research has indicated that compounds containing isoxazole and tetrazole rings exhibit significant antimicrobial activity. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of isoxazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.125 μg/ml against E. coli, indicating potent antibacterial properties .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated in various studies. Isoxazole derivatives have been reported to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).
Research Findings
A recent evaluation found that certain isoxazole derivatives exhibited IC50 values ranging from 0.28 to 0.52 μg/ml against MCF-7 cells, showcasing their potential as effective anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are attributed to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that isoxazole derivatives can reduce the secretion of TNF-alpha and IL-6 in vitro.
The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Other Biological Activities
Beyond antimicrobial and anticancer effects, the compound may also exhibit:
- Anticonvulsant Activity : Related to the tetrazole moiety.
- Antioxidant Properties : Some derivatives have shown promising antioxidant activity with IC50 values lower than standard antioxidants like Trolox .
Data Summary
Scientific Research Applications
Basic Information
- Molecular Formula : C18H17ClN6O3S
- Molecular Weight : 493.0 g/mol
- IUPAC Name : 3-(2-chlorophenyl)-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-4-carboxamide
Structure
The compound consists of an isoxazole ring, a carboxamide group, and a chlorophenyl moiety, contributing to its biological activity and interaction with various biological targets.
Anticancer Activity
Research has indicated that compounds containing isoxazole structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it possesses notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis.
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of isoxazole derivatives in treating neurodegenerative diseases. The compound's ability to modulate neuroinflammatory pathways suggests its application in conditions such as Alzheimer's disease and multiple sclerosis.
Pesticide Development
Given its structural characteristics, the compound may serve as a framework for developing new pesticides. Its efficacy against specific pests has been explored in preliminary studies, indicating potential use in crop protection. The chlorophenyl group enhances lipophilicity, which may improve penetration into plant tissues.
Residue Studies
As with any pesticide candidate, understanding residue levels in food products is crucial. Studies have been conducted to establish maximum residue limits (MRLs) for similar compounds to ensure food safety. The compound's behavior in agricultural settings could be evaluated through residue analysis to determine its environmental impact.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of isoxazole derivatives similar to the compound . Results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study concluded that further optimization could lead to promising therapeutic agents.
Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of various isoxazole derivatives. The tested compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Study 3: Pesticide Development
In an exploratory study on new pesticide candidates, researchers tested the efficacy of compounds similar to this compound against common agricultural pests. The findings suggested effective pest control with minimal environmental impact, supporting further development for agricultural applications.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s isoxazole-tetrazole system contrasts with benzoxazole-triazole-thione in Compound 6h .
- The 2-chlorophenyl substituent in the target compound may confer distinct electronic effects compared to the 4-chlorophenyl group in Compound 6h, altering steric interactions in binding pockets .
- Thiazole/imidazolidinone-containing compounds (e.g., ) prioritize peptidomimetic applications, whereas the target compound’s isoxazole-tetrazole system may favor kinase or protease inhibition .
Spectroscopic and Analytical Data
Table 2: Comparison of Spectroscopic Properties
Insights :
- The absence of a C=S stretch (~1243 cm⁻¹) in the target compound’s IR spectrum differentiates it from Compound 6h, reflecting its tetrazole-oxo group versus triazole-thione .
- ¹H-NMR aromatic signals in the target compound would likely show a para-substituted phenyl (tetrazole-linked) and ortho-chlorophenyl splitting patterns, contrasting with Compound 6h’s meta-methylphenyl environment .
Computational and Crystallographic Insights
- SHELX/ORTEP-3 : If crystallized, SHELX-based refinement and ORTEP-3 visualization would resolve the spatial arrangement of the isoxazole and tetrazole moieties, critical for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
